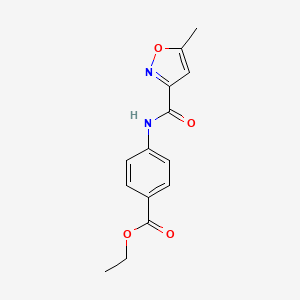

ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic scaffolds are fundamental building blocks in the design and synthesis of new functional molecules. Their prevalence in nature, particularly in vitamins, alkaloids, and nucleic acids, has long inspired chemists to harness their unique properties. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts specific physicochemical characteristics to these rings, influencing their reactivity, polarity, and three-dimensional shape. These features are crucial for their interaction with biological targets and for the development of advanced materials.

Five-membered heterocyclic compounds are of paramount importance in the development of new therapeutic agents and functional materials. nih.govwisdomlib.org Their compact structure and diverse electronic properties make them ideal pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. frontiersin.org In medicinal chemistry, these rings are found in a vast array of approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The ability of five-membered heterocycles to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows them to bind effectively to enzymes and receptors. tandfonline.comrsc.org In materials science, these scaffolds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and polymers due to their unique photophysical and electronic properties.

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocycle containing a nitrogen and an oxygen atom adjacent to each other. rsc.org This motif is a prominent structural feature in numerous pharmacologically active compounds. researchgate.net The academic interest in the 1,2-oxazole ring stems from its synthetic accessibility and its capacity to act as a versatile building block in the construction of more complex molecules. nih.gov Researchers have extensively explored the structure-activity relationships of 1,2-oxazole derivatives, leading to the discovery of potent and selective therapeutic agents. tandfonline.com The unique electronic distribution within the isoxazole ring also makes it a subject of interest in theoretical and computational chemistry.

Overview of ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE as a Representative Compound

This compound serves as a pertinent example of a molecule that integrates the key features of the 1,2-oxazole scaffold with other important chemical moieties. Its structure is characterized by a central 1,2-oxazole ring, which is substituted with a methyl group and linked to a benzoate (B1203000) group via an amide bridge.

| Component | Description |

| 1,2-Oxazole Ring | A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. |

| Methyl Group | A small alkyl substituent on the oxazole (B20620) ring. |

| Amide Linkage | A functional group connecting the oxazole ring to the benzoate moiety. |

| Ethyl Benzoate | An ester group that can influence the molecule's solubility and pharmacokinetic properties. |

This compound belongs to a class of compounds characterized by the presence of an oxazole ring connected to a benzoic acid derivative through an amide linker. This structural arrangement is of significant interest in medicinal chemistry as it combines the pharmacophoric properties of the oxazole ring with the versatile functionality of the benzoate group. The amide bond provides a rigid connection between the two aromatic systems, which can be crucial for defining the molecule's conformation and its interaction with biological targets. Variations in the substitution pattern on both the oxazole and the benzoate rings can lead to a wide range of derivatives with distinct biological activities.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of oxazole-amido-benzoate derivatives is a subject of ongoing academic investigation. jddtonline.infojddtonline.info Research in this area often focuses on the synthesis of libraries of these compounds and their evaluation for various biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. nih.govjddtonline.info The synthesis of such compounds typically involves the coupling of a substituted oxazole carboxylic acid with an aminobenzoate derivative. jddtonline.info The study of these molecules contributes to a deeper understanding of the structure-activity relationships of oxazole-containing compounds and aids in the rational design of new therapeutic agents.

Research Trajectories and Future Perspectives for Related Oxazole Compounds

The future of research on oxazole-containing compounds appears promising, with several key trajectories emerging. journalajst.com One area of focus is the development of novel synthetic methodologies to access more complex and diverse oxazole derivatives. nih.gov This includes the use of green chemistry principles to create more sustainable and efficient synthetic routes.

Another important research direction is the exploration of the therapeutic potential of oxazole compounds in new disease areas. nih.gov With advancements in high-throughput screening and computational drug design, researchers are identifying new biological targets for these versatile scaffolds. researchgate.net Furthermore, the unique photophysical properties of certain oxazole derivatives are being investigated for applications in bioimaging and diagnostics. semanticscholar.org

The continued exploration of structure-activity relationships will remain a central theme, with the aim of developing more potent, selective, and safer oxazole-based drugs. tandfonline.com The integration of oxazole motifs into hybrid molecules and bioconjugates is also a growing area of interest, offering the potential to create multifunctional therapeutic and diagnostic agents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-19-14(18)10-4-6-11(7-5-10)15-13(17)12-8-9(2)20-16-12/h4-8H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVPPRLOJPXVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 5 Methyl 1,2 Oxazole 3 Amido Benzoate and Analogues

Retrosynthetic Analysis and Identification of Key Precursors for Oxazole-Amido-Benzoate Scaffolds

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available, or easily synthesizable precursors. For ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE, the most logical disconnection is at the amide bond, a common and reliable bond-forming reaction. This primary disconnection reveals two key precursors: an activated derivative of 5-methyl-1,2-oxazole-3-carboxylic acid and ethyl 4-aminobenzoate (B8803810).

Further deconstruction of the 5-methyl-1,2-oxazole-3-carboxylic acid precursor points towards simpler starting materials. The 1,2-oxazole ring itself can be formed through several pathways, most notably via the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632), or through a 1,3-dipolar cycloaddition reaction.

The key precursors identified through this analysis are:

Ethyl 4-aminobenzoate: This is a commercially available and widely used reagent in organic synthesis. It can be prepared by the esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst or by the reduction of ethyl 4-nitrobenzoate. quora.comorgsyn.org

This retrosynthetic approach provides a clear and logical roadmap for the synthesis of the target molecule, breaking down a complex structure into manageable and synthetically accessible fragments.

Established Synthetic Routes for 1,2-Oxazole Ring Systems

The 1,2-oxazole ring is a fundamental heterocyclic motif, and numerous methods for its construction have been developed over the years. nih.gov These methods can be broadly categorized based on the key bond-forming strategies employed.

While the target molecule contains a 1,2-oxazole (isoxazole) ring, it is valuable to consider the synthesis of the isomeric 1,3-oxazole ring, as these methods are often part of the broader landscape of azole synthesis. One of the most classic methods for the synthesis of 1,3-oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. This reaction is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentoxide.

| Reaction | Starting Materials | Reagents | Product |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | H₂SO₄ or P₂O₅ | 1,3-Oxazole |

Oxazolines, the partially saturated precursors to oxazoles, can be synthesized through various cyclization reactions. Subsequent oxidation, or aromatization, of the oxazoline (B21484) ring provides a direct route to the corresponding oxazole (B20620). This two-step sequence, cyclization followed by oxidation, is a common strategy in heterocyclic synthesis. For instance, β-hydroxy amides can undergo cyclization to oxazolines, which can then be oxidized to oxazoles.

| Reaction | Starting Material | Intermediate | Reagent for Aromatization | Product |

| Oxidative Aromatization | β-Hydroxy amide | Oxazoline | DDQ, MnO₂ | 1,3-Oxazole |

For the synthesis of 1,2-oxazoles, 1,3-dipolar cycloaddition reactions are among the most powerful and versatile methods. nih.gov This approach involves the reaction of a nitrile oxide with an alkyne. The regioselectivity of the cycloaddition is a key consideration in this method. This method allows for the introduction of a wide variety of substituents on the resulting 1,2-oxazole ring, depending on the choice of the nitrile oxide and the alkyne.

| Dipole | Dipolarophile | Catalyst (optional) | Product |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (R'C≡CR'') | Cu(I) or Ag(I) salts | 3,5-Disubstituted 1,2-oxazole |

Another common approach to the 1,2-oxazole ring involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine hydrochloride. nih.gov This condensation-cyclization reaction is a straightforward method for the preparation of various substituted 1,2-oxazoles.

| Three-Carbon Component | Reagent | Product | | --- | --- | --- | --- | | 1,3-Diketone | Hydroxylamine hydrochloride | Substituted 1,2-oxazole | | α,β-Unsaturated Ketone | Hydroxylamine hydrochloride | Substituted 1,2-oxazole |

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The van Leusen oxazole synthesis is a notable example of a three-component reaction that yields 1,3-oxazoles. nih.gov This reaction typically involves an aldehyde, tosylmethyl isocyanide (TosMIC), and a base.

| Reaction | Components | Base | Product |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | K₂CO₃, Et₃N | 5-Substituted 1,3-oxazole |

Specific Synthetic Pathways for this compound and Closely Related Isomers

The synthesis of the target molecule, this compound, is most efficiently achieved by following the strategy outlined in the retrosynthetic analysis. This involves the synthesis of the two key precursors followed by their coupling.

Step 1: Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic acid

The synthesis of this key intermediate can be accomplished through the reaction of ethyl acetoacetate (B1235776) with hydroxylamine. The resulting ethyl 5-methyl-1,2-oxazole-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid.

Step 2: Synthesis of Ethyl 4-aminobenzoate

This precursor is readily prepared by the Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. quora.com Alternatively, it can be synthesized by the reduction of ethyl 4-nitrobenzoate, for which several methods are available, including catalytic hydrogenation or reduction with metals in acidic media. orgsyn.orgorgsyn.orglookchem.com

| Starting Material | Reagents | Product | Yield |

| 4-Aminobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-aminobenzoate | - |

| Ethyl 4-nitrobenzoate | H₂, PtO₂ | Ethyl 4-aminobenzoate | 91-100% orgsyn.org |

| Ethyl 4-nitrobenzoate | In, NH₄Cl | Ethyl 4-aminobenzoate | 90% orgsyn.org |

Step 3: Amide Coupling

The final step in the synthesis is the formation of the amide bond between 5-methyl-1,2-oxazole-3-carboxylic acid and ethyl 4-aminobenzoate. To facilitate this reaction, the carboxylic acid is typically activated. A common method is to convert the carboxylic acid to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methylisoxazole-3-carbonyl chloride is then reacted with ethyl 4-aminobenzoate in the presence of a base to neutralize the HCl byproduct. nih.gov

Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can be used to directly couple the carboxylic acid and the amine without the need to isolate the acyl chloride. nih.gov

The synthesis of closely related isomers can be achieved by using substituted precursors. For example, using different substituted anilines in the final coupling step would lead to a variety of N-aryl-5-methyl-1,2-oxazole-3-carboxamides. Similarly, employing different 1,3-dicarbonyl compounds in the initial ring formation would result in analogues with different substitution patterns on the 1,2-oxazole ring.

Amidation Reactions for Benzoate (B1203000) Coupling

The crucial amide linkage in this compound is typically formed by the coupling of 5-methyl-1,2-oxazole-3-carboxylic acid and ethyl 4-aminobenzoate. This reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A common and effective method for this transformation is the use of coupling reagents. One such protocol involves dissolving 5-methyl-1,2-oxazole-3-carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govnih.gov These additives act as acyl transfer agents and help to suppress side reactions and minimize racemization if chiral centers are present. nih.gov The reaction mixture is typically stirred at room temperature, and then the aniline (B41778) derivative, in this case, ethyl 4-aminobenzoate, is added. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methyl-1,2-oxazole-3-carbonyl chloride is then reacted with ethyl 4-aminobenzoate, usually in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. The table below summarizes various coupling reagents commonly used in amide bond formation.

| Coupling Reagent System | Typical Solvent | Additive | General Remarks |

| EDC/HOBt | DMF, DCM, MeCN | HOBt | Water-soluble byproducts, good for reducing racemization. researchgate.net |

| DCC/DMAP | DCM, THF | DMAP | High yields, but byproduct (DCU) can be difficult to remove. nih.gov |

| HATU/DIPEA | DMF | - | Highly efficient, especially for hindered amines. |

| CDI | MeCN, THF | - | Forms a reactive acylimidazole intermediate. rsc.org |

| SOCl₂/Pyridine | DCM, Toluene | Pyridine | Forms a highly reactive acyl chloride. |

Esterification Methods for Ethyl Ester Formation

The ethyl ester functionality in the target molecule can be introduced either by starting with ethyl 4-aminobenzoate in the amidation step or by esterifying the corresponding carboxylic acid, 4-(5-methyl-1,2-oxazole-3-amido)benzoic acid.

The most common method for this esterification is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and/or water is removed as it is formed, often using a Dean-Stark apparatus. tcu.edu

Alternatively, the ester can be formed under milder conditions by first converting the carboxylic acid to its carboxylate salt and then reacting it with an ethylating agent like ethyl iodide or ethyl bromide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

For syntheses starting from 4-nitrobenzoic acid, the ethyl ester can be prepared first, followed by reduction of the nitro group to an amine, which is then used in the amidation reaction. The esterification of 4-nitrobenzoic acid can be achieved using similar Fischer esterification conditions. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies in Oxazole Synthesis

Catalyst Systems and Solvent Effects

The formation of the isoxazole (B147169) ring often involves a 1,3-dipolar cycloaddition reaction. While this can be achieved thermally, the use of catalysts can significantly improve reaction rates and regioselectivity. Copper(I) catalysts are frequently employed in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. nih.gov The choice of solvent also plays a critical role. While many organic solvents can be used, there is a growing interest in more environmentally friendly options like water or deep eutectic solvents (DES). nih.govcore.ac.uk For instance, the synthesis of 3,5-disubstituted isoxazoles has been successfully carried out in a choline (B1196258) chloride:urea deep eutectic solvent. core.ac.uk

The following table illustrates the effect of different catalysts and solvents on the yield of 3,5-disubstituted isoxazoles in a model reaction.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cu/AC/r-GO | H₂O/THF (1:1) | Room Temp | 2 | 95 |

| None | ChCl:Urea (1:2) | 50 | 4 | 85 |

| SnCl₂·2H₂O | Ethyl Acetate | 70 (MW) | 0.5 | 91 |

| Cu/Al₂O₃ | Solvent-free (ball-milling) | Room Temp | 0.33 | 88 |

Data compiled from various sources for illustrative purposes. rsc.orgnih.govrsc.orgresearchgate.net

Temperature and Pressure Optimization

Temperature is a key parameter in isoxazole synthesis. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. rsc.org For instance, the conversion of β-nitroenones to 3,5-disubstituted isoxazoles can be achieved in 30 minutes under microwave irradiation at 70°C, with yields up to 91%. rsc.org While most isoxazole syntheses are conducted at atmospheric pressure, in some cases, particularly with gaseous reactants, optimizing pressure might be beneficial, although this is less common for the synthesis of the specific isoxazole .

Regioselectivity Control in Substituted Oxazole Synthesis

In the synthesis of unsymmetrically substituted isoxazoles, controlling the regioselectivity is paramount to avoid the formation of isomeric mixtures that can be difficult to separate. For 3,5-disubstituted isoxazoles, the choice of synthetic route and reaction conditions can dictate the regiochemical outcome.

One of the most reliable methods for the regioselective synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This method generally provides the 3,5-disubstituted regioisomer with high selectivity. lifechemicals.com

Another approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. The regioselectivity of this reaction can often be controlled by modifying the reaction conditions, such as pH and solvent, or by using substrates with different electronic and steric properties. researchgate.netrsc.org For example, the reaction of β-enamino diketones with hydroxylamine can be directed to selectively form different regioisomers of isoxazoles by varying the solvent and the presence of a Lewis acid. researchgate.net

The table below provides examples of how different starting materials and conditions can influence the regioselectivity in isoxazole synthesis.

| Starting Materials | Reaction Conditions | Major Regioisomer |

| Terminal Alkyne + Nitrile Oxide | Cu(I) catalyst | 3,5-disubstituted |

| β-Enamino Diketone + NH₂OH·HCl | MeCN, BF₃·Et₂O | 3,5-disubstituted-4-formyl |

| 1,3-Diketone + NH₂OH·HCl | Acidic conditions | Mixture of regioisomers |

| β-Nitroenone + SnCl₂ | Ethyl Acetate, MW | 3,5-disubstituted |

Data compiled from various sources for illustrative purposes. nih.govrsc.orgresearchgate.net

Chemical Derivatization and Functionalization Strategies of the Compound

Once this compound is synthesized, it can undergo further chemical modifications to generate a library of related compounds for structure-activity relationship (SAR) studies. These modifications can target different parts of the molecule: the benzoate ring, the amide linker, or the isoxazole ring.

Functionalization of the Benzoate Ring: The aromatic ring of the benzoate moiety can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the amide group's directing effects would need to be considered. More commonly, derivatives are synthesized by starting with substituted ethyl 4-aminobenzoates in the initial amidation step. nih.gov

Modification of the Amide Linker: The amide bond itself is generally stable. However, N-alkylation could be explored under specific conditions, though it might be challenging.

Functionalization of the Isoxazole Ring: The isoxazole ring offers several positions for functionalization. The C-4 position is often susceptible to electrophilic substitution. Direct C-H activation and transition metal-catalyzed cross-coupling reactions are modern techniques used for the functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions. lifechemicals.com For instance, C-H arylation at the C-5 position of 3,4-disubstituted isoxazoles has been reported. lifechemicals.com Additionally, the methyl group at the C-5 position could potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution.

The isoxazole ring can also undergo ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond, which can be a useful synthetic strategy to access other heterocyclic systems or acyclic compounds. lifechemicals.com

Modification of the Benzoate Moiety

The benzoate portion of the molecule offers several avenues for chemical modification, primarily centered around the ethyl ester functionality. These transformations include hydrolysis, transesterification, amidation, and reduction.

Hydrolysis to Carboxylic Acid: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(5-methyl-1,2-oxazole-3-amido)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. This transformation is often a preliminary step for further functionalization, such as the formation of different amides or esters.

Transesterification: While direct transesterification of the ethyl ester is possible, it is often more practical to first hydrolyze it to the carboxylic acid and then re-esterify it with a different alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This two-step process provides greater control and often higher yields for the synthesis of a diverse range of ester analogues.

Amidation: The carboxylic acid obtained from hydrolysis serves as a versatile precursor for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to facilitate the reaction between the carboxylic acid and various primary or secondary amines, leading to the formation of new amide bonds. This method allows for the introduction of diverse functional groups at this position. clockss.org

Reduction to Alcohol: The ester group of the benzoate moiety can be reduced to a primary alcohol, yielding [4-(5-methyl-1,2-oxazole-3-amido)phenyl]methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. masterorganicchemistry.combrainly.com The resulting benzylic alcohol can then be a substrate for further reactions, such as oxidation or conversion to halides.

Table 1: Representative Transformations of the Benzoate Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), heat 2. HCl (aq) | 4-(5-Methyl-1,2-oxazole-3-amido)benzoic acid |

| Amidation (from carboxylic acid) | R¹R²NH, DCC, CH₂Cl₂ | N-(Substituted)-4-(5-methyl-1,2-oxazole-3-amido)benzamide |

| Reduction | 1. LiAlH₄, THF 2. H₂O | [4-(5-Methyl-1,2-oxazole-3-amido)phenyl]methanol |

Functionalization of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The primary sites for functionalization are the C4-position and the 5-methyl group.

Electrophilic Aromatic Substitution: The isoxazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, substitutions can occur, typically at the C4 position. Reactions such as nitration or halogenation would require harsh conditions and the directing effects of the existing substituents would need to be considered. For instance, nitration could potentially be achieved using a mixture of nitric acid and sulfuric acid.

Functionalization of the 5-Methyl Group: A more common and versatile approach to functionalizing the isoxazole ring is through the deprotonation of the 5-methyl group. This is achieved by treating the compound with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. clockss.orgmasterorganicchemistry.com This generates a lithiated intermediate that can react with a variety of electrophiles. For example, reaction with carbon dioxide would yield the corresponding acetic acid derivative, while reaction with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively. This lateral lithiation provides a powerful tool for introducing a wide range of substituents at the 5-position of the isoxazole ring. clockss.orgmasterorganicchemistry.com

Reductive Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can lead to the reductive opening of the isoxazole ring, yielding an enaminone derivative. This transformation fundamentally alters the heterocyclic core of the molecule.

Table 2: Representative Functionalizations of the 1,2-Oxazole Ring

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Lateral Lithiation and Carboxylation | 1. n-BuLi, THF, -78 °C 2. CO₂ 3. H₃O⁺ | Ethyl 4-{[5-(carboxymethyl)-1,2-oxazol-3-yl]amido}benzoate |

| Lateral Lithiation and Alkylation | 1. n-BuLi, THF, -78 °C 2. R-X (alkyl halide) | Ethyl 4-{[5-(alkyl)-1,2-oxazol-3-yl]amido}benzoate |

| Reductive Ring Opening | H₂, Pd/C, Ethanol | Enaminone derivative |

Transformations at the Amido Linkage

The amide bond is a robust functional group, but it can be cleaved or reduced under specific conditions.

Amide Bond Hydrolysis: The amide linkage can be hydrolyzed to its constituent carboxylic acid (5-methyl-1,2-oxazole-3-carboxylic acid) and amine (ethyl 4-aminobenzoate) by heating with strong acid or base. This reaction is generally slower and requires more forcing conditions than ester hydrolysis. This cleavage allows for the separation of the two main heterocyclic and aromatic components of the molecule.

Reduction of the Amide: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding secondary amine. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org This transformation converts the planar amide linkage into a more flexible secondary amine, which can significantly alter the three-dimensional structure and properties of the molecule.

Table 3: Representative Transformations at the Amido Linkage

| Transformation | Reagents and Conditions | Products |

|---|---|---|

| Amide Hydrolysis (Acidic) | HCl (conc.), heat | 5-Methyl-1,2-oxazole-3-carboxylic acid and Ethyl 4-aminobenzoate |

| Amide Hydrolysis (Basic) | NaOH (aq), heat | 5-Methyl-1,2-oxazole-3-carboxylic acid and Ethyl 4-aminobenzoate |

| Amide Reduction | 1. LiAlH₄, THF 2. H₂O | Ethyl 4-{[1-(5-methyl-1,2-oxazol-3-yl)methyl]amino}benzoate |

Exploration of Biological Activities and Molecular Interactions of Oxazole Amido Benzoate Structures

Mechanistic Studies of Molecular Targets and Pathways of Action

No specific studies detailing the molecular targets or pathways of action for ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE were identified. Research on analogous structures provides some context for the potential biological activities of the isoxazole-carboxamide scaffold, but this cannot be directly extrapolated to the specific title compound.

Elucidation of Enzyme-Inhibitor Binding Mechanisms

There is no available research that elucidates the enzyme-inhibitor binding mechanisms for this compound. Studies on other isoxazole-carboxamide derivatives have identified them as inhibitors of enzymes like cyclooxygenases (COX), but without experimental data, any discussion of binding modes for the title compound would be purely speculative. nih.gov

Cellular Pathway Modulation Studies in Pre-clinical Research Models

There are no published pre-clinical studies investigating the modulation of cellular pathways by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While SAR studies have been conducted on the broader class of isoxazole-3-carboxamides, a specific SAR study centered on analogues of this compound has not been published. The general principles of SAR for this class of compounds can be summarized, but their direct applicability to the title compound is unknown.

Design Principles for Systematic Structural Modification

General design principles for modifying isoxazole-amide scaffolds often involve altering substituents on the phenyl rings and the isoxazole (B147169) core to explore effects on potency and selectivity. researchgate.netrsc.org For instance, the introduction of different groups on the phenyl ring attached to the amide can modulate activity against various targets. nih.gov Synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives typically proceeds by coupling 5-methylisoxazole-3-carbonyl chloride with various amines. researchgate.net However, a systematic modification strategy starting from this compound is not documented.

Impact of Substituent Variation on Biological Activity Profiles

For the general class of isoxazole-carboxamides, substituent variations have shown significant impacts on biological activity. For example, in one study on COX inhibitors, a 3,4-dimethoxy substitution on one phenyl ring and a chloro group on the other enhanced binding interactions with the COX-2 enzyme. nih.gov In another series of antitubercular agents based on the 5-methylisoxazole-3-carboxamide core, variations in the amine moiety led to significant differences in minimum inhibitory concentrations (MIC). researchgate.net Without experimental data for analogues of this compound, it is impossible to detail the impact of specific substituent changes.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. For flexible molecules such as this compound, the ability to adopt specific spatial orientations governs its interaction with biological targets, such as enzymes and receptors. A thorough conformational analysis, therefore, provides invaluable insights into the structure-activity relationships (SAR) of this class of compounds. The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds of the central amide linkage.

τ1: The torsion angle defining the rotation around the bond connecting the isoxazole ring to the amide carbonyl group.

τ2: The torsion angle defining the rotation around the bond connecting the amide nitrogen to the benzoate (B1203000) ring.

Variations in these dihedral angles give rise to different conformers, each with a distinct energy level. The lowest energy conformers represent the most stable and probable shapes of the molecule in a given environment. Computational methods, such as torsion scans and molecular dynamics simulations, are instrumental in mapping the potential energy surface of the molecule as a function of these dihedral angles.

A representative, hypothetical energy profile for the rotation around these bonds is presented in the data table below. This data, while not from a direct experimental or computational study of the title compound, is based on established principles of conformational analysis for structurally related aromatic amides and heterocyclic systems. The energy values are illustrative of the potential energy barriers between different conformational states.

| Conformer | Dihedral Angle τ1 (Isoxazole-Amide) | Dihedral Angle τ2 (Amide-Benzoate) | Relative Energy (kcal/mol) | Postulated Biological Relevance |

|---|---|---|---|---|

| A | ~30° | ~45° | 0.0 (Global Minimum) | Potentially the bioactive conformation for optimal receptor binding. |

| B | ~150° | ~45° | 2.5 | Higher energy conformer, less likely to be the primary binding mode. |

| C | ~30° | ~135° | 3.0 | Steric hindrance may prevent this conformation from being biologically active. |

| D | ~180° | ~180° | 5.0 | High energy, fully extended conformation, unlikely to be biologically relevant. |

For this compound and related structures, the relative orientation of the isoxazole and benzoate rings can significantly influence interactions with a receptor's binding pocket. For instance, a twisted conformation (as suggested for Conformer A in the table) might allow the isoxazole and benzoate rings to fit into distinct hydrophobic pockets within a receptor, while the amide linkage forms crucial hydrogen bonds with the protein backbone. A more planar conformation, on the other hand, might be favored for interactions involving π-stacking with aromatic amino acid residues in the binding site.

Structure-activity relationship studies on related isoxazole amides have demonstrated that modifications to the substituents on the aromatic rings can alter the preferred dihedral angles, thereby impacting biological activity. For example, the introduction of bulky substituents may create steric hindrance that disfavors certain conformations, leading to a decrease in potency. Conversely, substituents that can form additional favorable interactions with the receptor, such as hydrogen bonds, may stabilize the bioactive conformation and enhance the biological response.

In silico techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are powerful tools for investigating these correlations. By building computational models of the receptor and docking various conformers of the ligand, researchers can predict the most favorable binding modes and estimate binding affinities. These studies can reveal which conformational features are essential for activity and guide the design of new analogues with improved biological profiles. For instance, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand within the binding site, further elucidating the conformational requirements for a sustained biological effect.

Computational and Theoretical Investigations of Ethyl 4 5 Methyl 1,2 Oxazole 3 Amido Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

The electronic structure of a molecule is key to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more reactive and less stable. irjweb.comresearchgate.net For instance, in studies of similar heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energy values. While specific data for the title compound is not detailed in the provided results, analysis of related structures shows HOMO-LUMO gaps typically fall in the range of 3 to 5 eV, indicating good kinetic stability. espublisher.com The distribution of HOMO and LUMO orbitals across the molecule reveals the regions most involved in electron donation and acceptance, respectively. espublisher.com

Table 1: Representative Frontier Molecular Orbital Data for Similar Organic Molecules

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.29 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors correspond to different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For aromatic and heterocyclic compounds, MEP analysis typically shows negative potential around electronegative atoms like oxygen and nitrogen, marking them as sites for electrophilic interaction. researchgate.netorientjchem.org The hydrogen atoms of amide or amine groups often exhibit positive potential, identifying them as potential sites for nucleophilic interaction. This detailed mapping helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Theoretical vibrational spectroscopy, calculated using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the molecular structure can be confirmed and the vibrational modes can be assigned to specific bonds and functional groups. orientjchem.orgresearchgate.net Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. researchgate.net

Conformational analysis, performed by scanning the potential energy surface as a function of specific dihedral angles, helps to identify the most stable conformation (geometry) of the molecule. researchgate.net For a molecule like ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE, which has several rotatable bonds, this analysis is crucial for determining its preferred three-dimensional shape, which in turn influences its physical properties and biological activity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of the compound and its interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. ekb.eg This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov The docking process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity. researchgate.net

In docking studies of similar heterocyclic compounds, ligands are often found to interact with key amino acid residues in the active site of a protein through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex. A lower binding energy suggests a more stable and favorable interaction.

Table 2: Example of Molecular Docking Results for a Heterocyclic Compound with a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Compound 5g | MurB | -8.5 | TYR156, SER131 | Hydrogen Bond |

Note: This table presents example data from a study on different compounds to illustrate the typical output of a molecular docking analysis. nih.gov

While molecular docking provides a static view of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. Additionally, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein. The analysis of hydrogen bonds and interaction energies throughout the simulation further elucidates the nature and persistence of the ligand-target interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D query in virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity.

For isoxazole-containing compounds, pharmacophore models are developed based on the known structure of the biological target or a set of known active ligands. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Virtual screening campaigns utilizing such pharmacophores have successfully identified novel isoxazole (B147169) derivatives with potential therapeutic applications. For instance, in the search for new anticancer agents, a computer-based protocol was used to screen the ZINC database for isoxazole derivatives that could function as inhibitors of Heat shock protein 90 (Hsp90), a key target in oncology. bonviewpress.comresearchgate.net This process identifies molecules that not only fit the spatial and chemical requirements of the Hsp90 binding site but also possess favorable drug-like properties. Molecular docking simulations are then often employed to refine the results, predicting the binding affinity and interaction patterns of the top-scoring hits. bonviewpress.com These combined approaches have proven effective in identifying promising isoxazole-based compounds for further development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. springernature.com These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening. springernature.com For isoxazole derivatives, QSAR studies have been instrumental in understanding the structural features that govern their activity against various biological targets. mdpi.comnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors.

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. Descriptors can be broadly categorized as follows:

Constitutional (1D/2D): These describe the basic structural properties of a molecule, such as molecular weight, atom counts, and molecular connectivity indices (e.g., first-order and second-order molecular connectivity indices). researchgate.netucsb.edu

Topological (2D): These descriptors quantify the atomic connectivity within the molecule, such as the Randic topological index. researchgate.net

Geometric (3D): These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic (Quantum-Mechanical): These are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. researchgate.netucsb.edu

Hydrophobic: These descriptors, most notably LogP (the logarithm of the partition coefficient between octanol and water), quantify the molecule's lipophilicity, which is crucial for its pharmacokinetic profile. ucsb.edu

The selection of descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity while being independent of each other.

| Descriptor Category | Examples | Information Provided |

| Constitutional | Molecular Weight, Atom Count, Molecular Connectivity Indices (¹χ, ²χ) | Basic composition and atomic connectivity. researchgate.netucsb.edu |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity and electronic charge distribution. ucsb.edu |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. ucsb.edu |

| Topological | Randic Index, Wiener Index | Size, shape, and degree of branching. researchgate.net |

| 3D Descriptors | Molecular Surface Area, Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA) | Three-dimensional structure and intermolecular interaction potential. mdpi.com |

Once a set of descriptors has been calculated for a series of molecules with known activities, a mathematical model is developed to link them. Various statistical methods can be employed, from multiple linear regression (MLR) to more complex 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov

In a 3D-QSAR study on isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models were constructed. mdpi.com These models analyze the steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around the aligned molecules to determine their influence on activity. mdpi.comresearchgate.net The resulting contour maps provide a visual guide for designing more potent compounds. For example, the models might indicate that a bulky, hydrophobic group is favored in one region of the molecule, while an electronegative group is preferred in another to enhance agonistic activity. mdpi.comresearchgate.net

The predictive power of any QSAR model must be rigorously validated. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q²). External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development. The predictive ability is then assessed by the predictive correlation coefficient (r²_pred). mdpi.com

Table of QSAR Model Validation Statistics for Isoxazole Derivatives as FXR Agonists

| Model | q² (Cross-validation) | r² (Non-cross-validation) | r²_pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

(Data sourced from a study on isoxazole derivatives as FXR agonists) mdpi.com

These statistical values indicate robust and highly predictive models that can be confidently used to guide the design of new, more potent isoxazole derivatives. mdpi.com

In recent years, machine learning (ML) algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships between molecular descriptors and biological activity. arxiv.org These advanced computational tools can often generate more accurate and robust predictive models compared to traditional statistical methods. arxiv.org

Deep neural networks (DNNs), a class of machine learning algorithms, have shown great promise in QSAR applications. springernature.com By employing multiple layers of interconnected "neurons," DNNs can learn intricate patterns from large datasets of chemical structures and their associated biological activities. This approach has been successfully used to predict various properties, from anticancer activity to toxicity. researchgate.net

Other machine learning techniques applied in the context of QSAR for heterocyclic compounds like isoxazoles include:

Support Vector Machines (SVM): Effective for both classification (active vs. inactive) and regression problems.

Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

k-Nearest Neighbors (kNN): A non-parametric method used for classification and regression. researchgate.net

The application of these sophisticated algorithms allows for the analysis of vast chemical spaces and the development of highly predictive QSAR models, accelerating the drug discovery process for compounds like this compound. arxiv.org

Role in Chemical Probe and Lead Compound Development

The Compound as a Lead Structure for Further Medicinal Chemistry Programs

A thorough search of scientific databases and medicinal chemistry literature did not yield any publications or patents that identify ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE as a lead structure for medicinal chemistry programs. There is no available data to suggest that this specific compound has served as a starting point for the development of new therapeutic agents.

Design and Development of Analogues for Enhanced Biological Specificity and Potency

Consistent with the lack of information on its role as a lead compound, there are no documented studies on the design, synthesis, or biological evaluation of analogues derived from this compound. Research detailing structure-activity relationships (SAR) or efforts to enhance its biological specificity and potency is not available in the current body of scientific literature.

Scaffold Hopping and Bioisosteric Replacement Strategies

No research articles or reviews were found that discuss the application of scaffold hopping or bioisosteric replacement strategies originating from the this compound scaffold. While these are common strategies in medicinal chemistry, their specific application to this compound has not been reported.

Data Tables

Due to the absence of research findings for this compound, no data tables can be generated.

Advanced Methodologies for Compound Analysis and Research Characterization

Chromatographic Separation Techniques for Synthetic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for determining the purity of synthesized compounds by separating the target molecule from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of isoxazole (B147169) derivatives. vedomostincesmp.ru For ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE, a reversed-phase HPLC method would typically be developed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water (often with modifiers like formic acid) and an organic solvent like methanol (B129727) or acetonitrile. vedomostincesmp.ru A gradient elution system, where the solvent composition is varied over time, is often used to achieve optimal separation of compounds with differing polarities. vedomostincesmp.ru Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is expected due to the aromatic and heterocyclic ring systems in the molecule. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. For quantitative analysis, a calibration curve is prepared using standards of known concentration.

Gas Chromatography (GC), while also a powerful separation technique, is generally suitable for volatile and thermally stable compounds. Given the amide and ester functionalities, which can sometimes be prone to thermal degradation, the suitability of GC would need to be carefully evaluated. If the compound is sufficiently stable, GC analysis would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase. Detection is often accomplished using a Flame Ionization Detector (FID) or by coupling the GC to a Mass Spectrometer (GC-MS) for enhanced identification capabilities. rjpbcs.comrsc.org Thin-layer chromatography (TLC) is also frequently used to monitor the progress of reactions and check the purity of newly synthesized compounds during the development phase. iaea.orgresearchgate.net

Spectroscopic Analytical Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. ipb.pt Both ¹H NMR and ¹³C NMR spectra are essential for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for the target compound would include a triplet and a quartet for the ethyl ester group, distinct signals for the aromatic protons on the benzoate (B1203000) ring, a singlet for the amide N-H proton, and singlets for the methyl and methine protons on the isoxazole ring. unifi.itsciarena.com The chemical shifts (δ) are influenced by the electronic effects of the substituents. unifi.it

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons of the ester and amide groups, carbons of the ethyl group, the aromatic carbons of the benzene (B151609) ring, and the carbons of the 5-methyl-isoxazole ring. mdpi.comiastate.eduresearchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, further confirming the structural assignment. ipb.pt

Predicted ¹H and ¹³C NMR Data The following tables provide predicted chemical shift ranges based on data from related structures. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.3 - 1.5 | Triplet |

| Ethyl -CH₂- | 4.3 - 4.5 | Quartet |

| Isoxazole -CH₃ | 2.3 - 2.6 | Singlet |

| Isoxazole H-4 | 6.4 - 6.7 | Singlet |

| Aromatic H (ortho to ester) | 7.9 - 8.2 | Doublet |

| Aromatic H (ortho to amide) | 7.6 - 7.9 | Doublet |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | 14 - 15 |

| Ethyl -CH₂- | 60 - 62 |

| Isoxazole -CH₃ | 11 - 13 |

| Isoxazole C-4 | 97 - 105 |

| Aromatic C (quaternary) | 125 - 145 |

| Aromatic CH | 118 - 132 |

| Isoxazole C-3 & C-5 | 155 - 175 |

| Amide C=O | 158 - 165 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. vedomostincesmp.rursc.org The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the molecule (C₁₄H₁₅N₃O₄, molecular weight: 289.29 g/mol ). High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. rsc.orgijpca.org Analysis of the fragmentation pattern would reveal characteristic losses, such as the ethoxy group from the ester, the ethyl group, or cleavage of the amide bond, providing further evidence for the proposed structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. echemi.comresearchgate.net

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | ~1720 |

| C=O (Amide I) | Stretch | ~1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amide II) | Bend | 1510 - 1550 |

| C-N (Amide) | Stretch | 1250 - 1350 |

| C-O (Ester) | Stretch | 1100 - 1300 |

The presence of two distinct carbonyl peaks (one for the ester and one for the amide) would be a key diagnostic feature, along with the N-H stretching and bending vibrations confirming the amide linkage. welcomehomevetsofnj.org

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

For instance, the crystal structure of benzocaine (B179285) (ethyl 4-aminobenzoate) has been determined, revealing details about the conformation of the ethyl ester chain and the packing stabilized by N-H···O hydrogen bonds. ias.ac.in The benzoic moiety in benzocaine exhibits a quinonoid character due to the electronic influence of the para-amino group. ias.ac.in Similarly, the crystal structure of 5-methyl-1,2-oxazole-3-carboxylic acid shows that the non-hydrogen atoms are nearly coplanar and that the molecules form dimers in the crystal lattice through O-H···O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net

Based on these related structures, it can be hypothesized that the this compound molecule would also be relatively planar. The solid-state structure would likely be influenced by intermolecular hydrogen bonding between the amide N-H group and a carbonyl oxygen (either from the ester or amide of a neighboring molecule), as well as potential π–π stacking interactions between the aromatic and heterocyclic rings.

Advanced Chiroptical Methods for Stereochemical Analysis (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, chiral derivatives can be synthesized, for example, by introducing a stereocenter into the molecule. rsc.orgresearchgate.net Should such chiral derivatives be prepared, advanced chiroptical methods would be necessary to analyze their stereochemistry.

Chiral HPLC is a primary technique for separating enantiomers and determining enantiomeric excess (ee). nih.govbeilstein-journals.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Supercritical fluid chromatography (SFC) has also emerged as an effective method for the enantioseparation of isoxazole analogues. nih.gov

Other chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, could be employed to study the stereochemical properties of chiral derivatives. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution.

Future Research Directions and Unexplored Potential

Emerging Synthetic Strategies for Oxazole (B20620) Derivatives

The synthesis of oxazole derivatives is a mature field, yet it continues to be an area of active innovation aimed at improving efficiency, diversity, and environmental footprint. researchgate.net Future research will likely capitalize on emerging strategies that offer advantages over classical methods like the Robinson-Gabriel, Bredereck, or van Leusen syntheses. nih.govijpsonline.com

Modern synthetic approaches are increasingly leaning towards greener and more efficient techniques. ijpsonline.com Key areas for future exploration include:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of oxazole derivatives, often leading to higher yields in shorter reaction times. researchgate.netijpsonline.com Future work could focus on adapting and optimizing microwave-assisted protocols for the large-scale and library synthesis of analogues of ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE.

Metal-Catalyzed Cross-Coupling Reactions: The use of catalysts, such as copper or gold, facilitates novel bond formations under milder conditions. researchgate.net For instance, copper-facilitated oxidative cyclization has been used for oxazole synthesis. researchgate.net Developing new regioselective functionalization methods for the oxazole core using advanced organometallic chemistry will be crucial. nih.gov

One-Pot and Multicomponent Reactions (MCRs): These strategies are highly efficient as they allow the construction of complex molecules in a single step, reducing waste and purification efforts. researchgate.netijpsonline.com Designing novel MCRs to build the 1,2-oxazole core with diverse substitutions will be a significant area of research.

Flow Chemistry: Continuous flow synthesis offers benefits in terms of safety, scalability, and process control. Applying this technology to oxazole synthesis could enable more efficient and reproducible production of libraries of related compounds for screening.

| Synthetic Strategy | Key Advantages | Potential Application for Oxazole Derivatives |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | High-throughput synthesis of compound libraries |

| Metal-Catalyzed Reactions | Mild reaction conditions, novel bond formations | Regioselective functionalization of the oxazole ring |

| One-Pot/Multicomponent Reactions | High efficiency, reduced waste, step economy | Rapid assembly of complex oxazole structures |

| Flow Chemistry | Enhanced safety, scalability, precise control | Industrial-scale production and library generation |

Novel Biological Targets and Therapeutic Areas for Further Exploration

Oxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govalliedacademies.org While the specific activities of this compound are not yet fully elucidated, the oxazole scaffold it contains is known to interact with a multitude of biological targets. nih.gov

Future research should aim to screen this compound and its future analogues against a panel of novel and underexplored biological targets. The oxazole ring is a bioisostere for other heterocycles like thiazoles and imidazoles, which broadens its potential interaction space. rsc.org

Potential Therapeutic Areas and Targets:

Oncology: Oxazole derivatives have been shown to inhibit various cancer-related targets, including protein kinases, tubulin, DNA topoisomerases, and signaling pathways like STAT3. nih.govbenthamscience.comnih.gov Future studies could explore the effect of this compound on novel kinase targets overexpressed in specific cancers, such as pancreatic cancer, or its potential as a tubulin polymerization inhibitor. nih.govnih.govacs.org

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. nih.gov Oxazole-containing compounds have shown promise in this area and could be investigated against resistant strains of bacteria and fungi. nih.govrsc.org

Neurodegenerative Diseases: The role of inflammation and protein aggregation in diseases like Alzheimer's presents opportunities for small molecules. The anti-inflammatory properties of some oxazoles suggest their potential as modulators of neuroinflammatory pathways.

Metabolic Disorders: Certain oxazoles act as antidiabetic agents. nih.gov Exploring the effect of this compound on targets like peroxisome proliferator-activated receptors (PPARs) could open new avenues for treating metabolic syndromes. jcchems.com

| Therapeutic Area | Potential Biological Targets |

| Oncology | Protein Kinases (e.g., TrkB, IRAK4, Pim-1), Tubulin, DNA Topoisomerases, STAT3 nih.govnih.gov |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal metabolic pathways nih.govrsc.org |

| Neurodegenerative Diseases | Inflammatory pathway enzymes (e.g., COX), Protein aggregation modulators |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) jcchems.com |

Integration of Advanced Computational Techniques in Drug Design Pipelines

The role of computational chemistry in modern drug discovery is indispensable. researchgate.netnih.gov For a molecule like this compound, integrating advanced computational techniques can significantly accelerate the design-synthesize-test cycle and provide deep insights into its mechanism of action. researchgate.net

Future research pipelines should incorporate the following computational approaches:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding affinity and orientation of the compound against a vast library of biological targets, helping to prioritize experimental screening efforts and identify potential off-target effects. jcchems.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues, QSAR models can be built to correlate specific structural features with biological activity. tandfonline.com This provides a rational basis for designing more potent and selective molecules. tandfonline.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process. jcchems.com This helps in identifying and mitigating potential liabilities, such as poor pharmacokinetic properties or toxicity, before significant resources are invested. benthamscience.comjcchems.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target protein over time, revealing key binding interactions and conformational changes that are crucial for its activity.

Development of Multi-Functional Chemical Entities Based on the Oxazole Scaffold

The concept of "one molecule, multiple targets" is gaining traction as a strategy to tackle complex diseases like cancer and inflammatory disorders. The oxazole scaffold is an ideal platform for developing such multi-functional chemical entities. nih.gov It can be combined with other pharmacophores to create hybrid molecules capable of modulating multiple pathways simultaneously, potentially leading to synergistic effects and reduced chances of drug resistance. nih.gov

Future research could focus on designing and synthesizing hybrid molecules where the this compound core is linked to other biologically active moieties. For example, coupling the oxazole structure with a known kinase inhibitor fragment could yield a dual-action anticancer agent. Similarly, incorporating it into a structure with antioxidant properties could be beneficial for treating inflammatory conditions.

Applications in Chemical Biology as Tool Compounds

Beyond direct therapeutic applications, well-characterized small molecules are invaluable as "tool compounds" in chemical biology. These tools are used to probe biological pathways, validate new drug targets, and understand complex cellular processes. Given the diverse biological activities of oxazoles, this compound and its derivatives have significant potential in this area.

To be a useful tool compound, a molecule should ideally have high potency, selectivity for a specific target, and a known mechanism of action. Future research should focus on:

Target Deconvolution: Identifying the specific protein(s) that this compound interacts with to elicit a biological response.

Development of Probes: Synthesizing modified versions of the compound that can be used in techniques like affinity chromatography or fluorescence microscopy to isolate binding partners or visualize its location within a cell.

Pathway Elucidation: Using the compound to selectively inhibit a target and observe the downstream effects on cellular signaling pathways, thereby helping to map complex biological networks.

By developing this compound into a selective chemical probe, researchers can gain fundamental insights into biology that could pave the way for entirely new therapeutic strategies.

Q & A

Basic: What are the standard synthetic routes for preparing ETHYL 4-(5-METHYL-1,2-OXAZOLE-3-AMIDO)BENZOATE, and how are reaction conditions optimized?

The synthesis typically involves coupling a substituted oxazole derivative with a benzoate ester. A general method includes refluxing the reactants in ethanol or methanol with catalytic glacial acetic acid to facilitate amide bond formation . For example, analogous procedures for related esters involve refluxing 4-aminobenzoate derivatives with heterocyclic carbonyl compounds under acidic conditions, followed by solvent evaporation and purification via recrystallization . Optimization focuses on temperature control (70–90°C), stoichiometric ratios (1:1 molar equivalents), and solvent selection to maximize yield and purity.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Essential for confirming the ester group (–COOEt), oxazole protons, and aromatic substituents. For example, the ethyl group in the ester moiety appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1H-NMR .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity. Thin-layer chromatography (TLC) with silica gel plates is used to monitor reaction progress .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

Single-crystal X-ray diffraction using programs like SHELXL provides precise bond angles, torsion angles, and intermolecular interactions. For example, ORTEP-3 visualizes the spatial arrangement of the oxazole and benzoate moieties, clarifying stereoelectronic effects. Data collection requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane. Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced: What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation strategies include:

- Dose-response curves : Validate activity thresholds.

- Purity reassessment : Use HPLC-MS to rule out byproduct interference .

- Computational docking : Compare binding modes with homologous targets using software like AutoDock .

Basic: How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Accelerated degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light over 4–8 weeks, followed by HPLC analysis to quantify degradation products .

Advanced: What methodologies optimize the compound’s reactivity for derivatization?

- Ultrasound-assisted synthesis : Enhances reaction rates and yield for derivatives (e.g., hydrazide formation) by improving mass transfer .

- Protecting groups : Temporarily block reactive sites (e.g., –NH2 in oxazole) during functionalization. For example, Boc-protection prevents undesired side reactions .

Basic: What in vitro assays are recommended for preliminary biological screening?

- Enzyme inhibition : Kinetic assays using fluorescence or colorimetric substrates (e.g., NADH depletion for oxidoreductases) .

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How does computational modeling inform SAR studies for this compound?

- QSAR models : Correlate substituent electronegativity (e.g., methyl on oxazole) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- Molecular dynamics : Simulate ligand-receptor binding (e.g., with kinase ATP pockets) to prioritize synthetic targets .